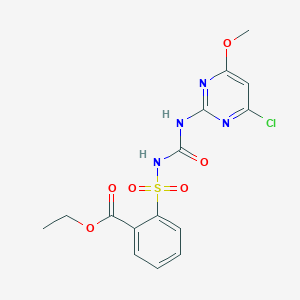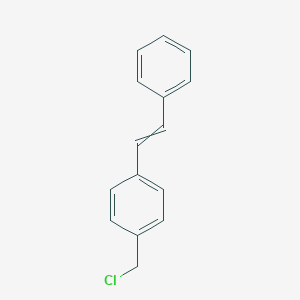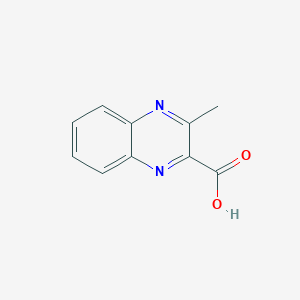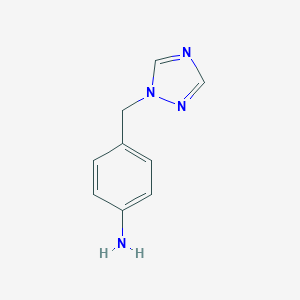
2-(2-chloroacridin-9-yl)sulfanylacetate;morpholin-4-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (11): is a chemical compound with the molecular formula C19H19ClN2O3S . This compound is known for its unique structure, which combines acetic acid, a chlorinated acridine derivative, and morpholine. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) typically involves the reaction of 2-chloro-9-acridinylthiol with acetic acid in the presence of morpholine. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure the stability of the reactants and products.
Solvent: Common solvents used in the synthesis include ethanol or methanol.
Catalysts: Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the acridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia, amines, or thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Amines: Formed through reduction.
Substituted Acridines: Formed through substitution reactions.
科学研究应用
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: By interacting with cellular receptors, it can modulate signal transduction pathways.
Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of specific pathways.
相似化合物的比较
Similar Compounds
- ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with N-ETHYLETHANAMINE (1:1)
- ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with N-METHYLETHANAMINE (1:1)
Uniqueness
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) is unique due to its combination of acetic acid, a chlorinated acridine derivative, and morpholine. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
属性
CAS 编号 |
106636-58-2 |
|---|---|
分子式 |
C19H19ClN2O3S |
分子量 |
390.9 g/mol |
IUPAC 名称 |
2-(2-chloroacridin-9-yl)sulfanylacetate;morpholin-4-ium |
InChI |
InChI=1S/C15H10ClNO2S.C4H9NO/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-3-6-4-2-5-1/h1-7H,8H2,(H,18,19);5H,1-4H2 |
InChI 键 |
OSGPMSDOZQNOIW-UHFFFAOYSA-N |
SMILES |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
规范 SMILES |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Key on ui other cas no. |
106636-58-2 |
同义词 |
((2-Chloro-9-acridinyl)thio)acetic acid compd. with morpholine (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium;dibromide](/img/structure/B22792.png)

